molecular formula C8H15N3 B13070494 1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine

1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine

Cat. No.: B13070494
M. Wt: 153.22 g/mol
InChI Key: KRTOGGIQTVVWDR-UHFFFAOYSA-N
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Description

1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with a methyl group and an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with this compound precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

1-Methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is being investigated for its potential biological activities, including:

  • Antitumor Activity : Studies have shown that this compound can induce apoptosis in cancer cells. For instance, a study tested its effects on MDA-MB-231 (breast cancer) and Hs 578T cell lines, demonstrating significant apoptotic activity in a dose-dependent manner.
  • Anti-inflammatory Properties : The compound has been noted to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. This suggests potential applications in treating inflammatory diseases.
  • Antimicrobial Activity : Research indicates effectiveness against resistant bacterial strains, highlighting its potential as an antimicrobial agent.

2. Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various substitution reactions, making it valuable in the development of new chemical entities .

Case Study 1: Anticancer Potential

A notable study explored the anticancer effects of this compound on multiple cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 and Hs 578T.
  • Methodology : Cells were treated with varying concentrations over 72 hours, and apoptotic activity was quantified using fluorescence assays.

The results indicated that the compound significantly induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Activity

Another area of research focused on the anti-inflammatory properties of this compound. It was found to effectively inhibit COX enzymes, which are critical targets in the treatment of inflammatory conditions. The study highlighted its potential application in developing anti-inflammatory drugs .

Summary of Biological Activities

The following table summarizes the observed biological activities of this compound:

Activity TypeObserved EffectsReference
AntitumorInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialActivity against resistant bacterial strains

Mechanism of Action

The mechanism of action of 1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-phenyl-1H-pyrazol-5-amine
  • 1-methyl-4-(2-methylpropyl)-1H-pyrazol-3-amine

Uniqueness

1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-Methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula: C8_{8}H12_{12}N4_{4}
  • Molecular Weight: Approximately 170.23 g/mol
  • Structure: It features a five-membered pyrazole ring with a methyl group and a branched alkyl chain (2-methylpropyl), contributing to its unique properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activity or receptor signaling, leading to various biological effects such as:

  • Inhibition of Cyclooxygenase (COX) Enzymes: This action reduces inflammation, making it a candidate for anti-inflammatory therapies.
  • Anticancer Properties: The compound has shown potential in inhibiting tumor cell proliferation, particularly in specific cancer cell lines.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can inhibit COX enzymes, which play a crucial role in the inflammatory process. The ability of this compound to modulate these enzymes suggests its potential as an anti-inflammatory agent. In vitro studies demonstrated that this compound significantly reduced pro-inflammatory cytokines in various cellular models .

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance, it was tested against different tumor cell lines, showing notable antiproliferative effects. The compound's mechanism likely involves the induction of apoptosis and inhibition of cell cycle progression in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits COX enzymes, reducing inflammation
AnticancerInduces apoptosis in tumor cells
AntimicrobialExhibits activity against certain bacterial strains

Table 2: Structure-Activity Relationship (SAR)

Compound NameCAS NumberKey Features
This compoundNot AvailableCore pyrazole structure with anti-inflammatory properties
3-Methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine1311416-79-1Variation in methyl group position affecting activity
5-Methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine405548-39-2Similar structure with different substitution

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study focusing on neuroinflammation, this compound was evaluated for its effects on lipopolysaccharide (LPS)-induced inflammation in BV-2 microglial cells. Results indicated a significant reduction in the production of inflammatory mediators such as nitric oxide and cytokines . This suggests a promising role for the compound in treating neuroinflammatory conditions.

Case Study 2: Anticancer Potential

Another investigation assessed the compound's efficacy against various cancer cell lines using an MTT assay. The results showed that the compound inhibited cell growth effectively, with IC50 values comparable to established anticancer agents. Further mechanistic studies revealed that the compound triggered apoptotic pathways, highlighting its potential as a lead compound for anticancer drug development .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2-methyl-4-(2-methylpropyl)pyrazol-3-amine

InChI

InChI=1S/C8H15N3/c1-6(2)4-7-5-10-11(3)8(7)9/h5-6H,4,9H2,1-3H3

InChI Key

KRTOGGIQTVVWDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N(N=C1)C)N

Origin of Product

United States

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